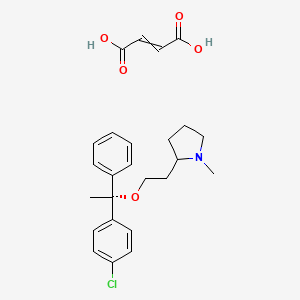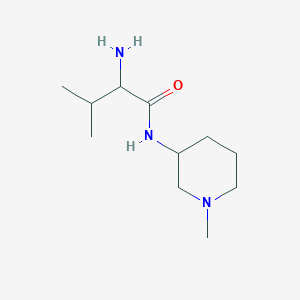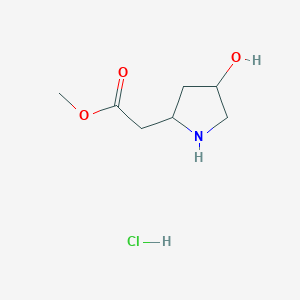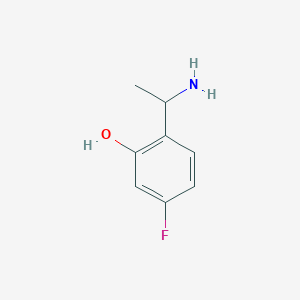
HS-592;Meclastine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Meclastine can be synthesized through a series of chemical reactions involving the formation of its ethanolamine structure. The synthetic route typically involves the reaction of diphenylmethyl chloride with 2-(2-chloroethoxy)ethanol in the presence of a base to form the intermediate compound. This intermediate is then reacted with N-methylpiperidine to yield Meclastine .
Industrial Production Methods
Industrial production of Meclastine follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Meclastine undergoes several types of chemical reactions, including:
Oxidation: Meclastine can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups in Meclastine.
Substitution: Meclastine can undergo substitution reactions, particularly at the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of Meclastine, which may have different pharmacological properties .
Aplicaciones Científicas De Investigación
Meclastine has a wide range of scientific research applications:
Chemistry: Used as a model compound to study histamine receptor interactions.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Studied for its potential therapeutic effects in treating allergic reactions and inflammation.
Industry: Used in the formulation of antihistamine medications.
Mecanismo De Acción
Meclastine exerts its effects by selectively binding to histamine H1 receptors, thereby blocking the action of endogenous histamine. This leads to temporary relief of symptoms caused by histamine, such as increased capillary permeability and dilation . The molecular targets include histamine H1 receptors, and the pathways involved are related to the inhibition of histamine-induced signaling .
Comparación Con Compuestos Similares
Similar Compounds
Diphenhydramine: Another H1 antagonist with similar antihistamine properties.
Chlorpheniramine: Also an H1 antagonist used to treat allergic reactions.
Loratadine: A non-sedating H1 antagonist used for allergy relief.
Uniqueness
Meclastine is unique in its combination of antihistamine and anti-inflammatory properties, making it effective in treating both allergic reactions and inflammation .
Propiedades
Fórmula molecular |
C25H30ClNO5 |
|---|---|
Peso molecular |
460.0 g/mol |
Nombre IUPAC |
but-2-enedioic acid;2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine |
InChI |
InChI=1S/C21H26ClNO.C4H4O4/c1-21(17-7-4-3-5-8-17,18-10-12-19(22)13-11-18)24-16-14-20-9-6-15-23(20)2;5-3(6)1-2-4(7)8/h3-5,7-8,10-13,20H,6,9,14-16H2,1-2H3;1-2H,(H,5,6)(H,7,8)/t20?,21-;/m1./s1 |
Clave InChI |
PMGQWSIVQFOFOQ-IYZPEQFLSA-N |
SMILES isomérico |
C[C@@](C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCCN3C.C(=CC(=O)O)C(=O)O |
SMILES canónico |
CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCCN3C.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2,4-dimethoxyphenyl)methyl]-2-oxo-4-phenyl-4,5-dihydro-1H-3-benzazepine-5-carboxylic acid](/img/structure/B14790604.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-5-(dimethylamino)naphthalene-1-sulfonamide](/img/structure/B14790612.png)






![(2S,4aS,6aS,6bR,9R,12aR)-10-[3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-4a,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid](/img/structure/B14790660.png)
![(2R,4S)-Methyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride](/img/structure/B14790665.png)
![7-[4-(9,9-Dimethylfluoren-2-yl)quinazolin-2-yl]benzo[c]carbazole](/img/structure/B14790672.png)


![2-chloro-N-[4-hydroxy-1-(4-methylphenyl)sulfonylpyrrolidin-3-yl]-N-(1-phenylethyl)acetamide](/img/structure/B14790710.png)
